3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-METHYLPHENYL)-2-(4-NITROSTYRYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 4-methylphenyl group at the 3-position and a 4-nitrostyryl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-2-(4-NITROSTYRYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution at the 3-Position: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the 4-Nitrostyryl Group: The 4-nitrostyryl group can be introduced through a Knoevenagel condensation reaction between 4-nitrobenzaldehyde and the quinazolinone derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-2-(4-NITROSTYRYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-METHYLPHENYL)-2-(4-NITROSTYRYL)-4(3H)-QUINAZOLINONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-2-(4-NITROSTYRYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLPHENYL)-2-STYRYL-4(3H)-QUINAZOLINONE: Lacks the nitro group, which may result in different biological activities.
3-(4-METHYLPHENYL)-2-(4-METHOXYSTYRYL)-4(3H)-QUINAZOLINONE: Contains a methoxy group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 4-methylphenyl and 4-nitrostyryl groups in 3-(4-METHYLPHENYL)-2-(4-NITROSTYRYL)-4(3H)-QUINAZOLINONE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The nitro group, in particular, can participate in redox reactions, influencing its biological activity.
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O3/c1-16-6-11-18(12-7-16)25-22(24-21-5-3-2-4-20(21)23(25)27)15-10-17-8-13-19(14-9-17)26(28)29/h2-15H,1H3/b15-10+ |
InChI Key |
ICDUNZVASIMUOE-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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